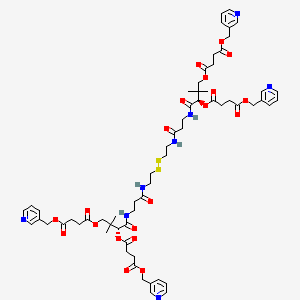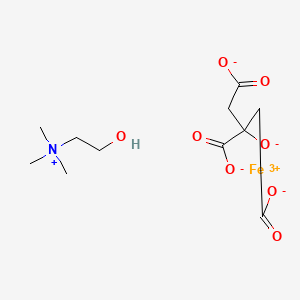
Ferric choline citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferric choline citrate, also known as ferrocholinate anhydrous, is a compound with the molecular formula C6H4O7.C5H14NO.Fe. It is a coordination complex that includes iron and choline, making it a significant compound in various scientific and industrial applications .
Preparation Methods
The synthesis of ferrocholinate anhydrous involves the reaction of ferric chloride with choline chloride in an aqueous medium. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired complex. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Ferrocholinate anhydrous undergoes several types of chemical reactions, including:
Oxidation: The iron in the complex can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The iron can also be reduced using reducing agents like sodium borohydride.
Substitution: The choline ligand can be substituted with other ligands under specific conditions, leading to the formation of different coordination complexes.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ferrocholinate anhydrous has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes.
Biology: The compound is studied for its role in biological systems, particularly in iron metabolism and transport.
Medicine: Ferrocholinate anhydrous is investigated for its potential therapeutic applications, including its use in treating iron deficiency anemia.
Industry: It is used in industrial processes that require iron complexes, such as in the production of certain types of polymers and coatings
Mechanism of Action
The mechanism of action of ferrocholinate anhydrous involves its ability to donate and accept electrons, making it an effective catalyst in redox reactions. The iron center in the complex can interact with various molecular targets, facilitating electron transfer and promoting chemical transformations. The choline ligand helps stabilize the complex and enhances its solubility in aqueous media .
Comparison with Similar Compounds
Ferrocholinate anhydrous can be compared with other iron-choline complexes and iron coordination compounds. Similar compounds include:
Ferric chloride: A simple iron salt used in various industrial applications.
Choline chloride: A quaternary ammonium salt used as a dietary supplement and in industrial processes.
Iron(III) citrate: Another iron coordination complex with applications in medicine and industry.
Ferrocholinate anhydrous is unique due to its specific combination of iron and choline, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
Molecular Formula |
C11H18FeNO8 |
|---|---|
Molecular Weight |
348.11 g/mol |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;iron(3+);2-oxidopropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H7O7.C5H14NO.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5-7;/h1-2H2,(H,7,8)(H,9,10)(H,11,12);7H,4-5H2,1-3H3;/q-1;+1;+3/p-3 |
InChI Key |
YJBFEDKRBVBHSN-UHFFFAOYSA-K |
Canonical SMILES |
C[N+](C)(C)CCO.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


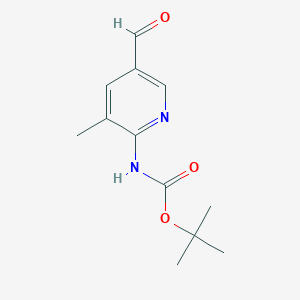

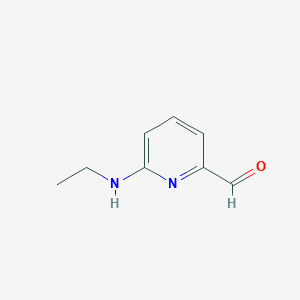
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1513058.png)
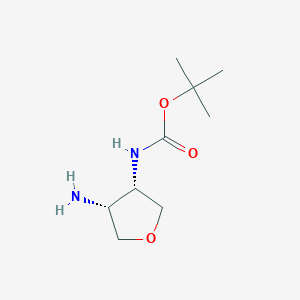
![6-Allyl-3-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1513062.png)
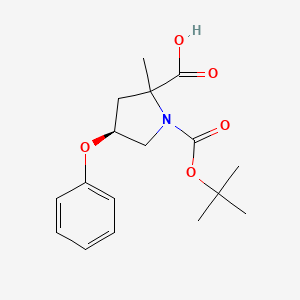
![3-Bromoimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1513065.png)
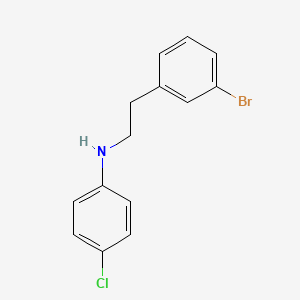
![1-(6-bromoimidazo[1,2-a]pyridin-3-yl)propan-1-ol](/img/structure/B1513073.png)

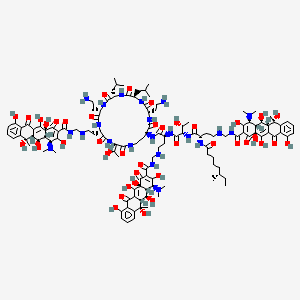
![7-chloro-Oxazolo[5,4-c]pyridin-2(1H)-one](/img/structure/B1513085.png)
